molecular formula C12H18N2 B14234439 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- CAS No. 276239-53-3

1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-

Cat. No.: B14234439
CAS No.: 276239-53-3
M. Wt: 190.28 g/mol
InChI Key: ZXTDAUSDNUVPOY-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- is a heterocyclic organic compound that features a pyrrole ring. Pyrroles are a class of compounds known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a dihydropyrrole moiety attached to the main pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is highly selective and avoids the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation over palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for use in pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

276239-53-3

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3,3,5-trimethyl-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrole

InChI

InChI=1S/C12H18N2/c1-9-8-12(2,3)11(14-9)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3

InChI Key

ZXTDAUSDNUVPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(C1)(C)C)CC2=CC=CN2

Origin of Product

United States

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